![molecular formula C10H16BrN3O B1522313 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine CAS No. 446287-01-0](/img/structure/B1522313.png)
2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine
Overview
Description
Scientific Research Applications
Potential Antipsychotic Agents
Research into pyrazine derivatives has identified compounds with potent antidopaminergic properties, which could be relevant to the development of antipsychotic medications. For example, a study by Högberg et al. (1990) explored a series of 5-substituted benzamides, highlighting their high potency as inhibitors of dopamine D-2 receptors, which could be suitable for investigations related to dopamine function in both labeled and unlabeled forms (Högberg, Ström, Hall, & Ögren, 1990).
Synthesis via Suzuki Coupling
Jones et al. (1996) presented a Suzuki coupling approach to synthesize pyrazines related to coelenterazine, demonstrating a method to access the pyrazine ring system. This synthesis route might provide insights into the creation of complex pyrazine-based structures for various applications, including luminescent materials (Jones, Keenan, & Hibbert, 1996).
Anticonvulsant Activity
Investigations into 3-aminopyrroles and related structures have identified compounds with significant anticonvulsant activity, providing a foundation for the development of new therapeutic agents. Unverferth et al. (1998) synthesized a series of these compounds, demonstrating their potential with low neurotoxicity and high efficacy in seizure models (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Novel Synthesis Approaches
Iddon et al. (2007) explored the N-vinyl group as a protection method for the synthesis of substituted pyrazoles, showcasing innovative approaches to pyrazine and pyrazole derivatization. This work highlights strategies for regioselective synthesis and functional group protection, potentially applicable to a wide range of chemical synthesis endeavors (Iddon, Tønder, Hosseini, & Begtrup, 2007).
properties
IUPAC Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKXSGLXABEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674250 | |
Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine | |
CAS RN |
446287-01-0 | |
Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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